molecular formula C19H19N5O4S B10959387 4-{[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10959387
M. Wt: 413.5 g/mol
InChI Key: GJJUCLMZGLXCBO-KEBDBYFISA-N
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Description

4-{[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a triazole ring, a methoxy group, and a nitrophenoxy moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-{[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the Nitrophenoxy Moiety: The nitrophenoxy group is attached through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure the desired configuration.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4-{[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and nitrophenoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

4-{[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

4-{[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

4-[(E)-[4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19N5O4S/c1-12-4-6-16(24(25)26)18(8-12)28-11-15-9-14(5-7-17(15)27-3)10-20-23-13(2)21-22-19(23)29/h4-10H,11H2,1-3H3,(H,22,29)/b20-10+

InChI Key

GJJUCLMZGLXCBO-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C)OC

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C)OC

Origin of Product

United States

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